molecular formula C14H11Cl2N3O B12999639 2-((2-Chlorophenyl)amino)-2-oxo-N'-phenylacetohydrazonoyl chloride

2-((2-Chlorophenyl)amino)-2-oxo-N'-phenylacetohydrazonoyl chloride

Cat. No.: B12999639
M. Wt: 308.2 g/mol
InChI Key: ZNWWYDBUQCQAJY-UYRXBGFRSA-N
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Description

2-((2-Chlorophenyl)amino)-2-oxo-N’-phenylacetohydrazonoyl chloride is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chlorophenyl)amino)-2-oxo-N’-phenylacetohydrazonoyl chloride typically involves the reaction of 2-chlorophenylhydrazine with phenylglyoxal in the presence of a suitable solvent and catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chlorophenyl)amino)-2-oxo-N’-phenylacetohydrazonoyl chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

2-((2-Chlorophenyl)amino)-2-oxo-N’-phenylacetohydrazonoyl chloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((2-Chlorophenyl)amino)-2-oxo-N’-phenylacetohydrazonoyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Chlorophenyl)amino)-2-oxo-N’-phenylacetohydrazonoyl bromide
  • 2-((2-Chlorophenyl)amino)-2-oxo-N’-phenylacetohydrazonoyl iodide
  • 2-((2-Chlorophenyl)amino)-2-oxo-N’-phenylacetohydrazonoyl fluoride

Uniqueness

2-((2-Chlorophenyl)amino)-2-oxo-N’-phenylacetohydrazonoyl chloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the chloride group allows for specific substitution reactions that may not be possible with other halogen derivatives. Additionally, the compound’s ability to form stable hydrazone linkages makes it valuable for various synthetic applications.

Properties

Molecular Formula

C14H11Cl2N3O

Molecular Weight

308.2 g/mol

IUPAC Name

(1Z)-2-(2-chloroanilino)-2-oxo-N-phenylethanehydrazonoyl chloride

InChI

InChI=1S/C14H11Cl2N3O/c15-11-8-4-5-9-12(11)17-14(20)13(16)19-18-10-6-2-1-3-7-10/h1-9,18H,(H,17,20)/b19-13-

InChI Key

ZNWWYDBUQCQAJY-UYRXBGFRSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C(/C(=O)NC2=CC=CC=C2Cl)\Cl

Canonical SMILES

C1=CC=C(C=C1)NN=C(C(=O)NC2=CC=CC=C2Cl)Cl

Origin of Product

United States

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